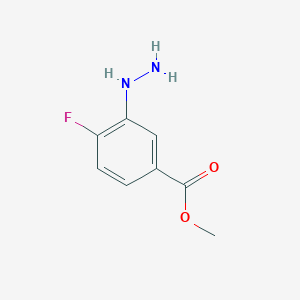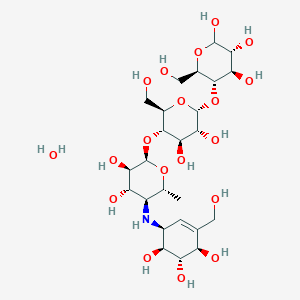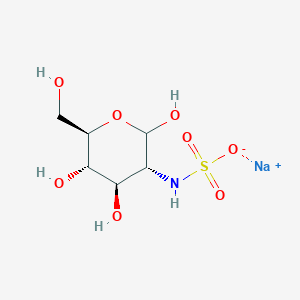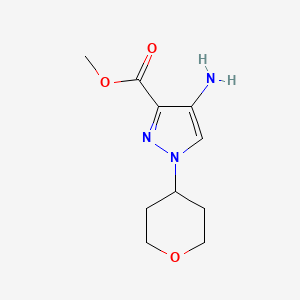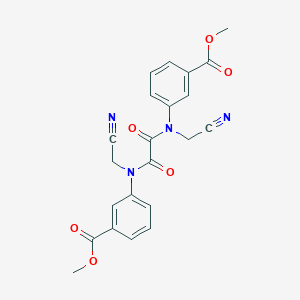
N,N'-Bis-cyanomethyl-N,N'-bis-(3-methoxycarbonyl-phenyl)-oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis-cyanomethyl-N,N’-bis-(3-methoxycarbonyl-phenyl)-oxalamide is a complex organic compound that features both cyanomethyl and methoxycarbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-cyanomethyl-N,N’-bis-(3-methoxycarbonyl-phenyl)-oxalamide typically involves multi-step organic reactions. One possible route could involve the reaction of oxalyl chloride with 3-methoxycarbonyl aniline to form an intermediate, which is then reacted with cyanomethyl groups under controlled conditions. Specific reaction conditions such as temperature, solvent, and catalysts would need to be optimized for efficient synthesis.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and purification techniques are crucial for achieving high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-cyanomethyl-N,N’-bis-(3-methoxycarbonyl-phenyl)-oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The cyanomethyl and methoxycarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, N,N’-Bis-cyanomethyl-N,N’-bis-(3-methoxycarbonyl-phenyl)-oxalamide can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be explored for its potential interactions with biological molecules. Its structural features could make it a candidate for studying enzyme inhibition or protein binding.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties. The presence of cyanomethyl and methoxycarbonyl groups might influence its activity as a drug candidate.
Industry
Industrially, N,N’-Bis-cyanomethyl-N,N’-bis-(3-methoxycarbonyl-phenyl)-oxalamide could be used in the production of polymers, coatings, or other materials that benefit from its specific chemical properties.
Mechanism of Action
The mechanism by which N,N’-Bis-cyanomethyl-N,N’-bis-(3-methoxycarbonyl-phenyl)-oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other oxalamides or molecules with cyanomethyl and methoxycarbonyl groups. Examples could be N,N’-Bis-cyanomethyl-N,N’-bis-(phenyl)-oxalamide or N,N’-Bis-(3-methoxycarbonyl-phenyl)-oxalamide.
Uniqueness
N,N’-Bis-cyanomethyl-N,N’-bis-(3-methoxycarbonyl-phenyl)-oxalamide is unique due to the combination of its functional groups, which can impart distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a compound of interest in multiple research fields.
Properties
IUPAC Name |
methyl 3-[cyanomethyl-[2-[N-(cyanomethyl)-3-methoxycarbonylanilino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6/c1-31-21(29)15-5-3-7-17(13-15)25(11-9-23)19(27)20(28)26(12-10-24)18-8-4-6-16(14-18)22(30)32-2/h3-8,13-14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCRGCKRKZWSFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N(CC#N)C(=O)C(=O)N(CC#N)C2=CC=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
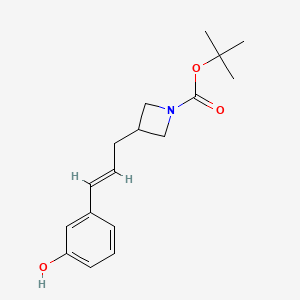
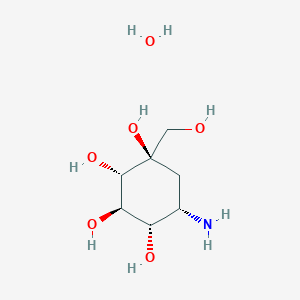
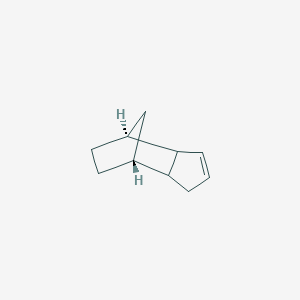
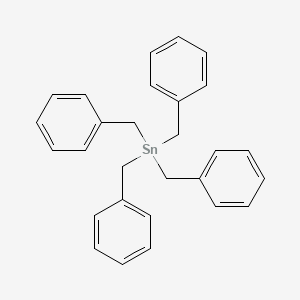
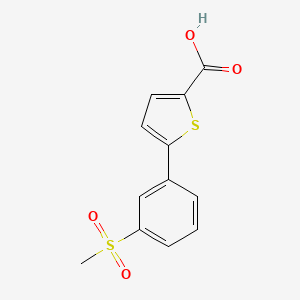
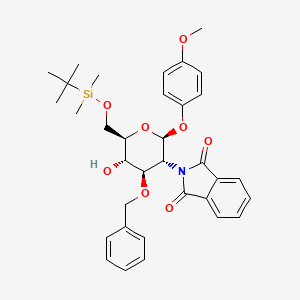
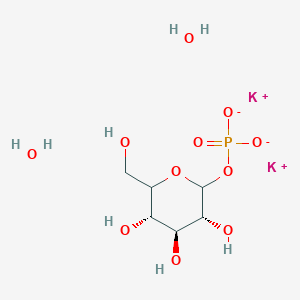
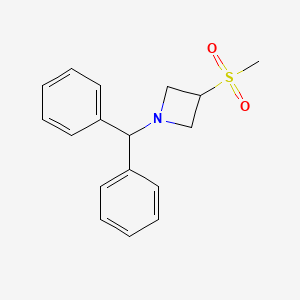
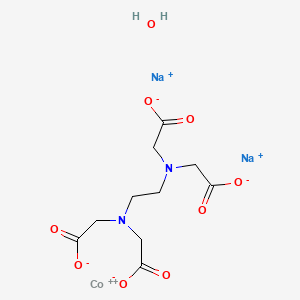
![6-(2-Aminoethyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B8004188.png)
